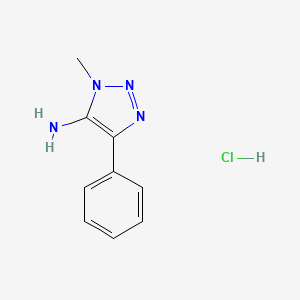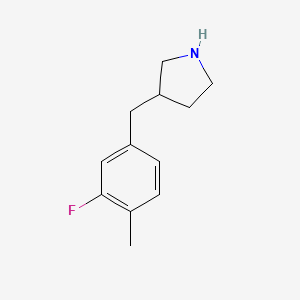
2-(Pyrrolidin-3-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-3-yl)propan-2-amine is an organic compound featuring a pyrrolidine ring attached to a propan-2-amine group
准备方法
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize 2-(Pyrrolidin-3-yl)propan-2-amine involves the reductive amination of 3-pyrrolidinone with isopropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a pyrrolidine derivative to form the desired compound. This method requires careful control of temperature and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality.
化学反应分析
Types of Reactions
-
Oxidation: : 2-(Pyrrolidin-3-yl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
-
Reduction: : Reduction reactions involving this compound often use hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce any double bonds or functional groups present in the molecule.
-
Substitution: : Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atoms on the nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, hydrogen gas with palladium on carbon.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
科学研究应用
Chemistry
In chemistry, 2-(Pyrrolidin-3-yl)propan-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
Biologically, this compound is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies or as a precursor for bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a central nervous system stimulant or as a precursor for drugs targeting neurological disorders.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 2-(Pyrrolidin-3-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in medicinal chemistry or materials science.
相似化合物的比较
Similar Compounds
2-(Pyridin-3-yl)propan-2-amine: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
2-(Pyrrolidin-2-yl)propan-2-amine: Differing only in the position of the pyrrolidine ring attachment.
2-(Pyrrolidin-4-yl)propan-2-amine: Another positional isomer with the pyrrolidine ring attached at the fourth position.
Uniqueness
2-(Pyrrolidin-3-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position-specific attachment of the pyrrolidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-pyrrolidin-3-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-3-4-9-5-6/h6,9H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAGMZXMINCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
![5-fluoro-1-[2-(methylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione,trifluoroaceticacid](/img/structure/B13526455.png)




![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)




